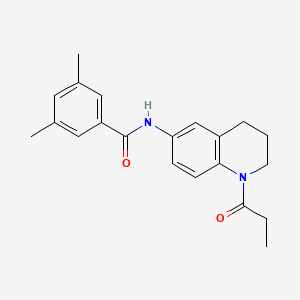

3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-4-20(24)23-9-5-6-16-13-18(7-8-19(16)23)22-21(25)17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJHWJBPYLOFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of an appropriate aldehyde with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Next, the propionyl group is introduced through an acylation reaction, often using propionyl chloride in the presence of a base such as pyridine. The final step involves the formation of the benzamide group, which can be achieved by reacting the intermediate with 3,5-dimethylbenzoic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dichloro-N-[2-(Dimethylamino)Cyclohexyl]-N-Isopropyl-Benzamide

Structural Similarities and Differences :

- Core Structure : Both compounds share a benzamide backbone. However, the substituents on the aromatic ring differ: the target compound has 3,5-dimethyl groups , while the analogous compound features 3,4-dichloro substituents . Chlorine atoms typically enhance lipophilicity and metabolic stability but may increase toxicity compared to methyl groups.

- Amide Side Chain: The target compound incorporates a 1-propanoyl-tetrahydroquinoline group, whereas the analogous compound uses a 2-(dimethylamino)cyclohexyl-isopropyl moiety. The tetrahydroquinoline core in the target compound may confer improved CNS penetration due to its planar aromatic system, while the cyclohexyl-isopropyl group in the analog could enhance steric bulk and receptor selectivity .

Pharmacological Implications :

- Target Affinity : Chlorinated benzamides (e.g., the 3,4-dichloro analog) are often associated with higher binding affinity to sigma receptors or ion channels due to halogen-induced electronic effects. In contrast, methyl-substituted derivatives like the target compound may prioritize metabolic stability over potency .

- Solubility and Bioavailability: The dimethylamino group in the cyclohexyl-isopropyl analog likely improves water solubility via protonation, whereas the tetrahydroquinoline-propanoyl group in the target compound may reduce solubility but enhance blood-brain barrier permeability.

Other Quinoline-Based Benzamides

Quinoline derivatives, such as N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamides, are well-documented for their activity in modulating serotonin receptors (e.g., 5-HT₆). The addition of a propanoyl group at the 1-position in the target compound could alter conformational flexibility and receptor interaction compared to unsubstituted analogs. For example:

- Unsubstituted Tetrahydroquinoline-Benzamides: These often exhibit moderate 5-HT₆ antagonism (IC₅₀ ~100 nM) but suffer from rapid hepatic clearance.

- Propanoyl-Substituted Derivatives: The propanoyl group may extend half-life by reducing cytochrome P450-mediated oxidation, though this remains speculative without direct experimental data.

Data Table: Key Structural and Hypothetical Pharmacological Comparisons

| Parameter | 3,5-Dimethyl-N-(1-Propanoyl-THQ) Benzamide | 3,4-Dichloro-N-(Cyclohexyl-Isopropyl) Benzamide |

|---|---|---|

| Aromatic Substituents | 3,5-dimethyl | 3,4-dichloro |

| Side Chain | 1-propanoyl-THQ | 2-(dimethylamino)cyclohexyl-isopropyl |

| Molecular Weight (Da) | ~350 (estimated) | ~400 (estimated) |

| Lipophilicity (LogP) | Moderate (~3.5) | High (~4.2) |

| Hypothetical Target | 5-HT₆ receptor | Sigma-1 receptor |

| Metabolic Stability | Likely improved due to methyl groups | Reduced due to halogenated substituents |

Biological Activity

3,5-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamides and features a tetrahydroquinoline moiety, which is known for its diverse biological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The compound has been studied for its efficacy against various bacterial strains. For instance, derivatives of tetrahydroquinoline have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

One of the significant areas of research involves the compound's potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are critical in neurological functions and are targets in the treatment of Alzheimer's disease. In vitro studies have demonstrated that related benzamide compounds can inhibit AChE with IC50 values ranging from 0.056 to 2.57 μM .

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| 3,5-Dimethyl-N-(1-propanoyl-tetrahydroquinoline) | 0.056 - 2.57 | Varies |

| Donepezil | 0.046 | - |

| Quercetin | 4.89 | 9.01 |

Neuropharmacological Effects

The compound has also been evaluated for its effects on dopamine D2 and serotonin receptors (5-HT1A and 5-HT2A). These interactions suggest potential applications in treating psychiatric disorders such as schizophrenia . The binding affinity and selectivity profile indicate that modifications in the structure can lead to enhanced therapeutic effects while minimizing side effects.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within the body. This binding may modulate the activity of enzymes or receptors involved in critical biochemical pathways. Understanding these mechanisms is vital for optimizing the compound's therapeutic potential.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on AChE and BACE1 Inhibition : A series of benzamides were synthesized and tested for their inhibitory effects on AChE and BACE1. The findings indicated that certain structural modifications significantly enhanced inhibitory potency against these enzymes .

- Neuropharmacological Assessment : Compounds structurally similar to this compound were evaluated in animal models to assess their impact on behavior related to dopamine and serotonin pathways. Results showed reduced hyperactivity with minimal side effects .

Q & A

Q. Critical Parameters :

- Temperature control during acylation (60–80°C) to avoid side reactions .

- Solvent choice (e.g., dichloromethane for coupling reactions) to enhance reaction efficiency .

Advanced: How can regioselectivity be optimized during the benzamide coupling step?

Regioselectivity challenges arise due to competing reactions at the 6- and 7-positions of the tetrahydroquinoline. Strategies include:

- Protecting Groups : Temporarily block the 7-position with a tert-butoxycarbonyl (Boc) group before coupling .

- Catalytic Control : Use Lewis acids like ZnCl₂ to direct the benzamide group to the 6-position .

- Kinetic Studies : Monitor reaction progress via HPLC to identify optimal reaction times for maximal 6-substitution .

Basic: What analytical techniques are essential for characterizing this compound?

Advanced: How can structural ambiguities in the tetrahydroquinoline core be resolved?

- SHELX Refinement : Use single-crystal X-ray diffraction data processed via SHELXL to resolve bond-length discrepancies and confirm stereochemistry .

- NOESY NMR : Identify spatial proximity of protons (e.g., axial vs. equatorial substituents) to validate ring conformation .

- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate electronic environments .

Basic: What biological assays are suitable for preliminary activity screening?

- Enzyme Inhibition : Test against HDACs (histone deacetylases) using fluorometric assays, given structural similarity to peptoid-based HDAC inhibitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .

- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin receptors) due to tetrahydroquinoline’s affinity for neural targets .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Variation of Substituents :

- Replace 3,5-dimethyl groups with halogens (e.g., Cl, F) to assess electronic effects .

- Modify the propanoyl chain (e.g., cyclopropanoyl, isobutyryl) to study steric impacts .

Biological Testing :

- Compare IC₅₀ values across derivatives to identify critical functional groups.

Computational Modeling :

- Dock derivatives into target protein active sites (e.g., HDACs) using AutoDock Vina to predict binding affinities .

Basic: What are common chemical reactions involving this compound?

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Quinoline formation |

| Reduction | LiAlH₄, anhydrous ether | Amine generation at carbonyl |

| Nucleophilic Substitution | NaN₃, DMF | Azide introduction at chloro sites |

Advanced: How to address contradictions in solubility data across studies?

Contradictions may arise from:

- Solvent Polarity : Test solubility in DMSO vs. ethanol; hydrophobic groups (e.g., 3,5-dimethyl) reduce aqueous solubility .

- Crystalline vs. Amorphous Forms : Use DSC (Differential Scanning Calorimetry) to correlate solubility with crystallinity .

- pH Effects : Conduct solubility studies at physiological pH (7.4) and acidic pH (2.0) to simulate gastrointestinal conditions .

Basic: What stability considerations are critical for long-term storage?

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the tetrahydroquinoline moiety .

- Moisture Control : Use desiccants to avoid hydrolysis of the propanoyl group .

- Thermal Stability : TGA (Thermogravimetric Analysis) confirms decomposition onset at >150°C .

Advanced: How can enantiomeric purity be ensured during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.